molecular formula C21H23NO5S2 B2516569 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 896322-74-0

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2516569
CAS No.: 896322-74-0
M. Wt: 433.54
InChI Key: KUSPASLHVJHYND-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that features both furan and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by sulfonylation and subsequent coupling with the trimethylbenzene sulfonamide moiety. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the sulfonyl groups results in thiols .

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the furan ring can interact with DNA and proteins, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan-containing compound with potential antimicrobial properties.

    N-fluorobenzenesulfonimide: A sulfonamide compound used as a fluorinating agent in organic synthesis.

Uniqueness

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its combination of furan and sulfonamide functional groups, which confer both antimicrobial and synthetic utility. This dual functionality makes it a valuable compound in both medicinal chemistry and industrial applications.

Biological Activity

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's chemical structure and properties are critical for understanding its biological activity.

PropertyValue
Molecular Formula C20_{20}H21_{21}N O5_5S2_2
Molecular Weight 419.5 g/mol
CAS Number 896323-32-3

Sulfonamides are known for their diverse biological activities, primarily attributed to their ability to inhibit certain enzymes and receptors. The specific mechanisms of action for this compound include:

  • Enzyme Inhibition : Similar compounds have shown activity as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways .
  • Receptor Modulation : Some derivatives have demonstrated the ability to act as agonists or antagonists at various receptors, including cannabinoid receptors, which may relate to pain management and anti-inflammatory effects .

Pharmacological Effects

Research indicates that this compound and its analogs exhibit various pharmacological effects:

  • Anti-cancer Activity : Studies have shown that certain benzenesulfonamide derivatives can inhibit tumor growth in glioblastoma models by inducing cell death through receptor tyrosine kinase interactions .
  • Cardiovascular Effects : Research on related sulfonamides has indicated potential benefits in modulating coronary resistance and perfusion pressure, suggesting cardiovascular protective roles .

Study 1: Anti-GBM Activity

A recent study focused on the synthesis and evaluation of benzenesulfonamide analogs for their anti-glioblastoma multiforme (GBM) activity. The compound AL106 demonstrated significant growth inhibition in mouse embryonic fibroblasts (MEF), indicating lower cytotoxicity compared to traditional chemotherapeutics like cisplatin. This suggests a promising therapeutic index for this compound .

Study 2: Cardiovascular Impact

In another investigation involving isolated rat heart models, the effects of various benzenesulfonamide derivatives on perfusion pressure were assessed. The results indicated that some derivatives significantly decreased perfusion pressure over time, highlighting their potential role in cardiovascular modulation .

Summary of Biological Activities

The table below summarizes the biological activities reported for this compound and related compounds:

Activity TypeObserved EffectReference
Anti-cancerGrowth inhibition in GBM cells
Cardiovascular modulationDecreased perfusion pressure in isolated heart models
Enzyme inhibitionPotential inhibition of carbonic anhydrase

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S2/c1-15-12-16(2)21(17(3)13-15)29(25,26)22-14-20(19-10-7-11-27-19)28(23,24)18-8-5-4-6-9-18/h4-13,20,22H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSPASLHVJHYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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